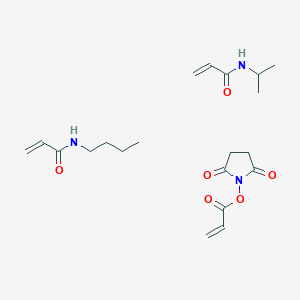
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is a copolymer that combines the properties of N-isopropylacrylamide, N-n-butylacrylamide, and N-acryloxysuccinimide. This compound is known for its thermoresponsive behavior, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is typically synthesized through free radical polymerization. The process involves the copolymerization of N-isopropylacrylamide, N-n-butylacrylamide, and N-acryloxysuccinimide in the presence of an initiator such as azobisisobutyronitrile (AIBN) under controlled temperature conditions . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or water, and the polymerization is initiated by heating the mixture to around 60-70°C .
Industrial Production Methods
In industrial settings, the production of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) follows similar principles but on a larger scale. The process involves continuous polymerization reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) undergoes various chemical reactions, including:
Hydrolysis: The succinimide groups can be hydrolyzed under acidic or basic conditions to form carboxylic acid groups.
Substitution: The succinimide groups can also participate in nucleophilic substitution reactions with amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at room temperature.
Major Products
Applications De Recherche Scientifique
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) has a wide range of applications in scientific research:
Mécanisme D'action
The thermoresponsive behavior of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is primarily due to the presence of N-isopropylacrylamide units, which exhibit a lower critical solution temperature (LCST) around 32°C . Below this temperature, the polymer is soluble in water, while above it, the polymer undergoes a phase transition and becomes insoluble . This property is exploited in various applications, such as drug delivery, where the polymer can release its payload in response to temperature changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(N-isopropylacrylamide): Known for its thermoresponsive properties but lacks the functional groups provided by N-n-butylacrylamide and N-acryloxysuccinimide.
Poly(N-isopropylacrylamide-co-butylacrylate): Similar thermoresponsive behavior but with different mechanical properties due to the presence of butylacrylate.
Poly(N-isopropylacrylamide-co-methacrylic acid): Combines thermoresponsive behavior with pH sensitivity.
Uniqueness
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is unique due to its combination of thermoresponsive behavior and the presence of reactive succinimide groups, which allow for further functionalization and customization for specific applications .
Propriétés
Numéro CAS |
118519-84-9 |
|---|---|
Formule moléculaire |
C20H31N3O6 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C7H7NO4.C7H13NO.C6H11NO/c1-2-7(11)12-8-5(9)3-4-6(8)10;1-3-5-6-8-7(9)4-2;1-4-6(8)7-5(2)3/h2H,1,3-4H2;4H,2-3,5-6H2,1H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) |
Clé InChI |
OUIOMKUBQDZBOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
SMILES canonique |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
Key on ui other cas no. |
118519-84-9 |
Synonymes |
poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) poly(NIPAAm-nBAAm-NASI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















